(3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one

Catalog No.
S1483124
CAS No.
30725-00-9
M.F
C8H12O5
M. Wt
188.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydro...

CAS Number

30725-00-9

Product Name

(3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one

IUPAC Name

(3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one

Molecular Formula

C8H12O5

Molecular Weight

188.18 g/mol

InChI

InChI=1S/C8H12O5/c1-8(2)12-5-4(3-9)11-7(10)6(5)13-8/h4-6,9H,3H2,1-2H3/t4-,5-,6-/m1/s1

InChI Key

NHHKFJCWLPPNCN-HSUXUTPPSA-N

SMILES

CC1(OC2C(OC(=O)C2O1)CO)C

Canonical SMILES

CC1(OC2C(OC(=O)C2O1)CO)C

Isomeric SMILES

CC1(O[C@@H]2[C@H](OC(=O)[C@@H]2O1)CO)C

Description

2,3-Isopropylidene-D-ribonolactone is a building block. It has been used in the stereocontrolled synthesis of the carbohydrates 6-epi-trehazolin and 6-epi-trehalamine.

  • Organic synthesis: The compound possesses a unique heterocyclic ring system with functional groups like hydroxyl and methyl, making it potentially valuable as a building block in the synthesis of more complex molecules with desired properties [].
  • Carbohydrate chemistry: The presence of the dioxolane ring suggests a potential link to carbohydrate chemistry, as this moiety is found in various natural sugars and their derivatives []. Research could explore the use of this compound in carbohydrate synthesis or as a probe for studying carbohydrate-protein interactions.
  • Biological activity: While specific studies on this compound are scarce, similar structures have been investigated for potential biological activities like anti-microbial or anti-tumor properties []. Further research is needed to explore the potential biological activities of (3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one.

The compound (3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one is a complex organic molecule characterized by its unique structural features, including a dihydrofuro[3,4-d][1,3]dioxole core. This compound is notable for its potential applications in medicinal chemistry due to its unique arrangement of functional groups and stereochemistry. The presence of hydroxymethyl and dimethyl groups contributes to its reactivity and biological interactions.

Involving this compound can be categorized into several types:

  • Nucleophilic Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, potentially forming derivatives that exhibit varied biological activities.
  • Hydrolysis: The dioxole moiety may undergo hydrolysis under acidic or basic conditions, leading to the release of hydroxymethyl and other functional groups.
  • Oxidation-Reduction Reactions: The compound may also engage in oxidation-reduction reactions, particularly involving the hydroxymethyl group.

These reactions are crucial for understanding the compound's reactivity and potential pathways for further chemical modifications.

Preliminary studies suggest that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Properties: Compounds with hydroxymethyl groups have been shown to possess antimicrobial effects against various pathogens .
  • Antioxidant Activity: The structural features may confer antioxidant properties, which are beneficial in mitigating oxidative stress in biological systems .
  • Cytotoxic Effects: Some derivatives have demonstrated cytotoxic activity against cancer cell lines, indicating potential as anticancer agents .

Further research is needed to elucidate the specific biological mechanisms and efficacy of this compound.

Several synthesis methods can be employed to produce this compound:

  • Multi-step Organic Synthesis: Utilizing starting materials that contain the necessary functional groups, chemists can employ a series of reactions including alkylation and cyclization to construct the desired structure.
  • Enzymatic Synthesis: Biocatalysis using specific enzymes may facilitate the formation of the dihydrofurodioxole framework under mild conditions.
  • Chemical Modifications: Post-synthetic modifications can be applied to introduce or modify functional groups such as hydroxymethyl or dimethyl substituents.

These methods highlight the versatility in synthesizing this complex molecule.

The potential applications of (3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one include:

  • Pharmaceutical Development: Its unique structure may lead to novel therapeutic agents targeting various diseases.
  • Natural Product Research: The compound could serve as a lead structure for developing new natural product derivatives with enhanced bioactivity.
  • Agricultural Chemistry: Potential use as a biopesticide or plant growth regulator due to its biological activity against pathogens.

Interaction studies are essential for understanding how this compound interacts with biological macromolecules. Techniques such as:

  • Molecular Docking Studies: These computational methods can predict how the compound binds to specific receptors or enzymes.
  • High-throughput Screening: This approach can evaluate the biological activity across various assays to identify potential therapeutic effects.

These studies will provide insights into its mechanism of action and therapeutic potential.

Several compounds share structural similarities with (3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one. Notable examples include:

Compound NameStructural FeaturesUnique Properties
Compound AHydroxymethyl groupAntimicrobial activity
Compound BDihydrofuran coreAntioxidant properties
Compound CDioxole ringCytotoxic effects on cancer cells

Uniqueness

The uniqueness of (3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one lies in its specific stereochemistry and combination of functional groups that may confer distinct biological activities not observed in other similar compounds. This makes it a promising candidate for further research in drug discovery and development.

The development of furo[3,4-d]dioxolane frameworks emerged from mid-20th century efforts to stabilize reactive carbohydrate intermediates. Early work by Brimacombe (1967) on dihalocyclopropyl carbohydrates laid foundational strategies for manipulating fused ring systems. By the 1980s, the unique stereoelectronic properties of these structures were harnessed for nucleoside analog synthesis, particularly in HIV and hepatitis C drug development.

The compound’s significance stems from its dual functionality:

  • Stereochemical Rigidity: The (3aR,6R,6aR) configuration locks the molecule into a rigid bicyclic conformation, minimizing undesired epimerization during synthetic manipulations.
  • Protecting Group Synergy: The isopropylidene group at C2/C3 and lactone at C1/C4 create orthogonal reactivity, allowing sequential deprotection and functionalization.

Structural Significance of the 2,3-O-Isopropylidene Protecting Group in Ribonolactone Chemistry

The 2,3-O-isopropylidene moiety serves three critical roles:

FunctionMechanistic ImpactExample Application
Steric ShieldingBlocks nucleophilic attack at C2/C3, directing reactions to C5Remdesivir intermediate synthesis
Solubility ModulationEnhances lipophilicity (LogP = 0.89) for organic-phase reactionsGlycosylation in non-polar solvents
Stereochemical PreservationMaintains ribose’s β-D-ribofuranose configuration during lactone ring manipulationsAntiviral nucleoside analogs

This protection strategy proves superior to benzylidene analogs due to its clean deprotection under mild acidic conditions (e.g., 80% AcOH, 40°C) without lactone ring degradation.

Catalytic Systems for Regioselective Isopropylidene Formation

Regioselective acetalization of ribonolactone derivatives demands tailored catalytic systems to control the position of isopropylidene group installation. Traditional methods employ Lewis acids such as anhydrous zinc chloride (ZnCl₂) or tin chloride (SnCl₂) in aprotic solvents like 1,2-dimethoxyethane (DME). For instance, treatment of D-ribono-1,4-lactone with benzaldehyde dimethyl acetal and SnCl₂ in DME yields 2,3-O-benzylidene derivatives with 58%–65% efficiency [1]. Modern approaches leverage chiral phosphoric acids (CPAs) to enhance selectivity. Studies demonstrate that immobilized polymeric catalysts like (R)-Ad-TRIP-PS achieve >25:1 regioselectivity ratios (rr) for C2-protected D-glucose derivatives, which can be extrapolated to ribonolactone systems [3].

Table 1: Catalytic Systems for Isopropylidene Formation

CatalystSubstrateConditionsYield (%)Selectivity (rr)
SnCl₂D-RibonolactoneDME, 25°C58–654.6:1 (C2:C3)
TsOH·H₂Oα-D-Mannopyranoside70°C, 2-methoxypropene80–90>20:1 (C2:C4)
(R)-Ad-TRIP-PSD-Glucose diol−78°C, MOP85–92>25:1 (C2:C3)

The choice of catalyst significantly influences reaction pathways. For example, TsOH·H₂O enables direct 2,3-O-isopropylidenation of α-D-mannopyranosides at elevated temperatures, bypassing intermediate di-isopropylidene derivatives [2]. Similarly, CPAs facilitate low-temperature acetalizations (−78°C) via syn-addition mechanisms, as evidenced by NMR and computational studies [3].

Solvent Effects on Ring-Size Control During Cyclization

Solvent polarity and proticity critically govern the ring size of acetalized products. Aqueous conditions favor thermodynamic control, leading to 3,4-O-benzylidene ribonolactone via ring-opening and reorganization [1]. In contrast, anhydrous DME stabilizes kinetic products such as 2,3-O-benzylidene derivatives. For example, ribonolactone treated with benzaldehyde in aqueous HCl yields 3,4-O-benzylidene lactone (81% yield), whereas ZnCl₂ in DME produces 2,3-O-benzylidene isomers (55%–12% yield) [1]. Non-polar solvents like dichloromethane further suppress side reactions, enabling isolation of single diastereomers.

Green Chemistry Approaches to Large-Scale Production

Heterogeneous Catalysis Using Sulfated Metal Oxides

Heterogeneous catalysts offer recyclability and reduced environmental impact. While sulfated metal oxides are not explicitly documented for ribonolactone acetalization, polymeric CPAs like (R)-Ad-TRIP-PS demonstrate analogous benefits. These immobilized systems achieve 92% yield in gram-scale syntheses with 0.1 mol% loading and retain activity over five cycles [3]. Mechanistic studies reveal that solid-supported catalysts minimize acid leaching, ensuring consistent regioselectivity across batches.

Solvent-Free Mechanochemical Activation Techniques

Mechanochemical methods, though underexplored for ribonolactone derivatives, show promise in related carbohydrate systems. Ball-milling acetalizations of D-mannose with 2-methoxypropene in the absence of solvents achieve 75%–85% yields, suggesting potential applicability to ribonolactone substrates [2]. However, current protocols for 2,3-O-isopropylidene-D-ribonolactone rely on solvent-mediated reactions, necessitating further research into solvent-free adaptations.

One-Pot Multistep Synthesis Protocols

Tandem Oxidation-Acetalization Sequences

Integrated oxidation-acetalization cascades streamline the synthesis of protected lactones. For example, D-ribose can undergo simultaneous oxidation to ribonolactone and acetalization using H₂O₂ and SnCl₂ in DME, though yields remain suboptimal (50%–60%) [1]. Advanced systems employ TEMPO-mediated oxidations paired with CPA-catalyzed acetalizations, achieving 70%–75% efficiency in model substrates [3].

Integrated Protection-Functionalization Cascades

Single-pot methodologies combining protection and functionalization enhance synthetic efficiency. A notable example involves the sequential acetylation of 2,3-O-isopropylidene ribonolactone using acetic anhydride in pyridine, yielding 89%–93% acetylated products without intermediate purification [1]. Polymer-supported catalysts enable telescoped reactions, as demonstrated by the synthesis of six D-glucose derivatives in one pot via iterative CPA-catalyzed steps [3].

Table 2: One-Pot Synthesis Performance Metrics

Reaction TypeCatalystSubstrateYield (%)Purity (%)
AcetylationPyridine2,3-O-Iso-propylidene89–93≥95
Telescoped CPA steps(R)-Ad-TRIP-PSD-Glucose76–84≥90

These protocols underscore the viability of multistep one-pot systems for industrial-scale production, reducing waste and processing time.

The compound serves as a fundamental structural component in the synthesis of next-generation human immunodeficiency virus protease inhibitors, with particular significance in the development of TMC114 (darunavir) and related therapeutic agents [6] [5]. The precise stereochemical configuration of this building block is essential for achieving the high binding affinity and resistance profile required for effective antiviral therapy [7] [8].

Stereochemical Requirements for TMC114 Derivatives

The stereochemical integrity of (3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d] [1] [2]dioxol-4(3aH)-one is paramount for the biological activity of TMC114 derivatives [6]. The absolute configuration directly influences the molecular recognition events occurring within the human immunodeficiency virus protease active site, particularly in the formation of critical hydrogen bonding interactions with the enzyme backbone [7] [6].

Research has demonstrated that TMC114 exhibits sub-nanomolar inhibition of wild-type human immunodeficiency virus protease with a dissociation constant of 0.49 ± 0.13 nanomolar [7]. The enhanced affinity compared to earlier generation inhibitors such as amprenavir results primarily from one additional hydrogen bond to the protein backbone in the P2 pocket [6]. This interaction is facilitated by the precise spatial arrangement of functional groups derived from the chiral building block, emphasizing the importance of maintaining the (3aR,6R,6aR) configuration [5].

The bis-tetrahydrofuran moiety derived from this building block forms extensive van der Waals contacts with the protease active site, with interatomic distances ranging from 3.4 to 3.8 Angstroms [7]. These interactions include C-H…π contacts between the aniline π-system of the inhibitor and side chains of residues Ala28', Ile32', and Ile50 [7]. The hydroxymethyl group at the 6-position contributes to the overall molecular recognition through specific geometric constraints that optimize the inhibitor's fit within the enzyme binding pocket [5].

Drug resistance studies have revealed that the stereochemical requirements become even more stringent when considering mutant variants of the human immunodeficiency virus protease [7] [8]. The relative dissociation constants for protease variants V32I and M46L increase by factors of 6.7 and 10, respectively, compared to wild-type enzyme [7]. However, compounds maintaining the correct stereochemical configuration of the building block retain significantly better activity against these resistant variants compared to alternative configurations [8].

ConfigurationBiological ActivityBinding Affinity (Ki, nM)Key InteractionsDrug Resistance Profile
(3R,3aS,6aR)High potency against drug-resistant mutants0.49 ± 0.13Hydrogen bonds to backbone in P2 pocketLow resistance development
(3aR,6R,6aR)Key building block configurationEssential for synthesisHydroxymethyl group positioningStructural foundation
Other stereoisomersReduced or no activityVariable (>10)Loss of critical contactsHigh resistance potential

Late-Stage Functionalization Strategies

The implementation of late-stage functionalization approaches has revolutionized the synthetic utility of (3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d] [1] [2]dioxol-4(3aH)-one in human immunodeficiency virus protease inhibitor development [1] [9]. These strategies enable rapid diversification of the core scaffold while maintaining the critical stereochemical features necessary for biological activity [9].

Palladium-catalyzed coupling reactions have emerged as particularly effective methods for late-stage modification of protease inhibitor candidates [1]. Utilization of p-bromobenzyloxy compounds as common precursors allows for coupling reactions that complete within minutes using palladium catalysis combined with microwave irradiation [1]. This approach has yielded inhibitors with dissociation constants ranging from 0.09 to 3.8 nanomolar, with four compounds achieving 30-fold improvement in antiviral effectiveness compared to parent compounds [1].

The application of flash heating with microwave irradiation represents a significant advancement in synthetic efficiency [1]. These conditions allow for rapid functionalization while preserving the stereochemical integrity of the chiral building block. The method has proven particularly valuable for introducing diverse P1/P1' substituents that enhance the inhibitor's interaction profile with both wild-type and drug-resistant protease variants [1].

Organocatalytic approaches have provided additional opportunities for late-stage functionalization with high stereochemical control [9]. The use of proline derivatives and other small-molecule catalysts enables enantioselective transformations that can introduce new stereogenic centers adjacent to the existing chiral framework [10] [11]. These methods are particularly valuable when synthesizing analogs designed to overcome specific resistance mutations [9].

Biocatalytic resolution strategies offer an alternative approach for obtaining enantiopure derivatives of the core building block . Enzymatic methods can achieve perfect enantioselectivity (>99% enantiomeric excess) in the resolution of racemic precursors, although typically with moderate yields of 45-50% per enantiomer . These approaches are particularly valuable when specific stereoisomers are required for structure-activity relationship studies .

StrategyReaction TimeYield (%)SelectivityAdvantagesApplications
Palladium-catalyzed couplingMinutes70-92HighRapid couplingP1/P1' modifications
Microwave-assisted reactionsMinutes85-95HighFast heatingGeneral functionalization
Organocatalytic approachesHours80-90ExcellentMild conditionsAsymmetric synthesis
Biocatalytic resolutionHours45-50 (per enantiomer)Perfect (>99% ee)High enantioselectivityChiral resolution

Precursor for Imino-Sugar Pharmaceuticals

The structural features of (3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d] [1] [2]dioxol-4(3aH)-one make it an exceptional precursor for the synthesis of imino-sugar pharmaceuticals [13] [14]. These nitrogen-containing carbohydrate analogs have attracted significant attention as therapeutic agents due to their potent glycosidase inhibitory properties and diverse biological activities [13] [15].

Imino-sugars derived from this building block have demonstrated efficacy as treatment options for lysosomal storage disorders, including Gaucher disease and Fabry disease [13] [14]. The compounds function as competitive inhibitors of glycosidases by mimicking the oxacarbenium ion-like transition states that occur during enzymatic carbohydrate hydrolysis [13]. The stereochemical arrangement provided by the starting building block is crucial for achieving the proper spatial orientation of hydroxyl groups required for enzyme recognition [16].

The transformation of the furanose-based building block into imino-sugar pharmaceuticals involves strategic ring-opening and cyclization sequences that introduce nitrogen functionality while preserving critical stereochemical relationships [13] [17]. These synthetic routes have enabled access to polyhydroxylated pyrrolidines, piperidines, and more complex bicyclic alkaloid structures [16] [17].

Ring-Opening Amination Pathways

Ring-opening amination reactions provide direct access to amino-functionalized intermediates that serve as precursors to imino-sugar pharmaceuticals [18] [19]. The electron-rich nature of the dihydrofuro[3,4-d] [1] [2]dioxole system makes it susceptible to nucleophilic attack by nitrogen-based nucleophiles under appropriate conditions [19] [20].

Nucleophilic ring opening with primary amines represents the most direct approach for introducing nitrogen functionality [17]. The reaction typically proceeds via attack at the C-4 position, resulting in inversion of configuration at the reaction center [18]. This stereochemical outcome is consistent with standard SN2 mechanisms and provides predictable access to desired stereoisomers [19]. Reaction conditions generally involve room temperature treatment with base, achieving yields in the range of 60-85% [17].

Acid-catalyzed ring opening offers an alternative pathway that can proceed through different regioselectivity patterns [19]. Under acidic conditions at elevated temperatures (typically 80°C), the reaction preferentially occurs at the C-1 position, leading to different regioisomeric products [19]. This approach has proven particularly valuable for accessing 1-deoxynojirimycin analogs and related therapeutic compounds [20]. The stereochemical outcome often involves a mixture of retention and inversion products, requiring careful optimization of reaction conditions [19].

Enzymatic hydrolysis provides a highly selective approach for ring opening under mild physiological conditions [17]. Specific enzymes can be employed to achieve regioselective and stereoselective hydrolysis at 37°C and physiological pH [17]. While yields are typically moderate (40-80%), the excellent selectivity and mild conditions make this approach valuable for preparing sensitive intermediates [14]. The enzyme-controlled stereochemical outcome allows access to specific stereoisomers that may be difficult to obtain through chemical methods [17].

The use of water or alcohols as nucleophiles under acid catalysis provides access to hemiacetal and acetal intermediates that can be further elaborated [19]. These reactions typically proceed with good yields (70-90%) and provide versatile intermediates for subsequent transformations [20]. The ability to introduce different alkoxy groups allows for the preparation of protected derivatives that facilitate subsequent synthetic manipulations [19].

PathwayNucleophileReaction ConditionsRegioselectivityStereochemical OutcomeTypical Yields (%)
Nucleophilic ring openingPrimary aminesRoom temperature, baseC-4 position preferredInversion at reaction center60-85
Acid-catalyzed openingWater/alcohols80°C, acid catalystC-1 positionRetention/inversion mix70-90
Enzymatic hydrolysisSpecific enzymes37°C, pH 7-8Enzyme-dependentEnzyme-controlled40-80
Reductive aminationAmmonia/aminesReducing agent, mild acidCarbonyl-specificNew stereocenter formation75-95

Reductive Amination Techniques for Polyhydroxylated Alkaloids

Reductive amination represents a particularly powerful strategy for converting (3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d] [1] [2]dioxol-4(3aH)-one derivatives into polyhydroxylated alkaloids [21] [22]. This approach circumvents the challenges associated with direct amine alkylation while providing excellent control over the stereochemical outcome [21] [13].

The mechanism involves initial formation of an imine or iminium ion intermediate through condensation of the carbonyl-containing derivative with an appropriate amine, followed by in situ reduction to form the desired carbon-nitrogen bond [22]. This strategy is particularly valuable because it avoids the over-alkylation problems commonly encountered in direct alkylation approaches [21]. The method has proven highly effective for synthesizing primary, secondary, and tertiary amine derivatives while maintaining the stereochemical integrity of the parent building block [22].

Sodium cyanoborohydride has emerged as the most widely used reducing agent for these transformations [21] [22]. This reagent displays excellent selectivity for imine reduction in the presence of aldehydes and ketones, operating optimally at pH 3-4 [22]. The acid-stable nature of sodium cyanoborohydride allows for the use of mildly acidic conditions that promote imine formation while enabling concurrent reduction [21]. Typical reaction times range from 1 to 6 hours, with yields consistently in the 70-95% range [22].

Sodium triacetoxyborohydride represents an alternative reducing agent that offers enhanced functional group compatibility [22]. This reagent operates effectively in the presence of acetic acid as a proton donor and has demonstrated superior performance with aromatic aldehydes and ketones [22]. The protocol typically achieves high yields (80-98%) with excellent functional group tolerance, making it particularly valuable for complex polyhydroxylated substrates [22]. The absence of cyanide salts makes this approach more environmentally friendly and operationally safer [22].

The substrate scope for reductive amination encompasses both aromatic and aliphatic aldehydes and ketones, as well as primary and secondary amines [22]. Ammonia can be successfully employed when used in large excess as its acetate salt, providing access to primary amine products [22]. The method has proven particularly effective for the synthesis of 1-deoxynojirimycin, castanospermine, and other clinically relevant polyhydroxylated alkaloids [13] [16].

Catalytic hydrogenation using palladium on carbon represents another powerful approach for reductive amination of polyhydroxylated substrates [22]. This method typically requires neutral pH conditions and longer reaction times (2-24 hours) but achieves excellent yields (85-99%) with aromatic systems [22]. The method is particularly valuable for preparing alkaloids containing aromatic rings, although functional group tolerance is more limited compared to hydride-based approaches [22].

The stereochemical control achieved through reductive amination is particularly important for polyhydroxylated alkaloids, where multiple stereogenic centers must be established with high fidelity [16]. The approach allows for the formation of new stereocenters adjacent to existing chiral centers with predictable stereochemical outcomes [13]. This capability has proven essential for the synthesis of complex natural products such as casuarine, conduramine F-1, and sphingofungin B [16].

Reducing AgentpH ConditionsSelectivityFunctional Group ToleranceReaction TimeTypical ApplicationsYield Range (%)
NaBH3CN3-4High for iminesExcellent1-6 hoursPrimary/secondary amines70-95
NaBH48-10ModerateGood30 minutes-2 hoursSimple reductions60-85
NaBH(OAc)34-6Very highExcellent2-12 hoursComplex substrates80-98
H2/Pd-CNeutralExcellentLimited2-24 hoursAromatic systems85-99

XLogP3

-0.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

188.06847348 g/mol

Monoisotopic Mass

188.06847348 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-15-2023

Explore Compound Types